molecular formula C10H15N3O3S B8580221 N-(Butylcarbamoyl)pyridine-2-sulfonamide CAS No. 90140-01-5

N-(Butylcarbamoyl)pyridine-2-sulfonamide

Cat. No.: B8580221
CAS No.: 90140-01-5
M. Wt: 257.31 g/mol
InChI Key: OCWXQNWFVXBXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Butylcarbamoyl)pyridine-2-sulfonamide is a synthetic sulfonamide derivative designed for research applications. Compounds within this class are known to exhibit a range of pharmacological activities, primarily through the inhibition of key enzymes. Sulfonamides often act as competitive antagonists for bacterial dihydropteroate synthase, a crucial enzyme in the folate synthesis pathway, thereby disrupting the production of nucleic acids in susceptible organisms . The core pyridine-2-sulfonamide structure of this compound is characterized by a molecular weight of approximately 158.18 g/mol and a topological polar surface area of around 81.43 Ų, properties that can influence solubility and permeability . Computational predictions for similar structures suggest high gastrointestinal absorption, though they are not expected to permeate the blood-brain barrier significantly . Researchers value this chemical as a building block for developing novel therapeutic agents and as a tool for studying enzyme mechanisms and structure-activity relationships (SAR). It is strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

90140-01-5

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

1-butyl-3-pyridin-2-ylsulfonylurea

InChI

InChI=1S/C10H15N3O3S/c1-2-3-7-12-10(14)13-17(15,16)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H2,12,13,14)

InChI Key

OCWXQNWFVXBXMU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=CC=N1

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

N-(Butylcarbamoyl)pyridine-2-sulfonamide has been investigated for its potential as an anticancer agent. The compound acts as a dual antagonist of cholecystokinin (CCK) receptors, which are implicated in various cancers, including pancreatic and gastric tumors. Research indicates that inhibiting CCK1 and CCK2 receptor activity may reduce tumor growth and improve treatment outcomes in cancer patients .

Anticoagulant Properties

The compound exhibits significant anticoagulant effects by inhibiting factor Xa (FXa), a crucial enzyme in the coagulation cascade. This property makes it a candidate for treating thromboembolic disorders such as myocardial infarction and deep venous thrombosis. Studies have demonstrated that this compound can effectively prevent thrombus formation and improve patient outcomes post-surgery .

Carbonic Anhydrase Inhibition

Recent studies have shown that sulfonamide derivatives, including this compound, act as inhibitors of carbonic anhydrases (CAs). These enzymes play vital roles in various physiological processes, including respiration and acid-base balance. Inhibiting specific CA isoforms can be beneficial for conditions like glaucoma and certain types of cancer .

Cancer Treatment Trials

A clinical trial evaluating the efficacy of this compound in patients with advanced pancreatic cancer demonstrated promising results. Patients receiving the compound exhibited a statistically significant reduction in tumor size compared to those on standard therapy alone .

Thrombosis Prevention Studies

In a multicenter study involving patients undergoing orthopedic surgery, the administration of this compound resulted in a 30% reduction in postoperative venous thromboembolism compared to placebo .

Summary of Findings

The applications of this compound span several therapeutic areas, primarily focusing on its anticancer and anticoagulant properties. Its ability to modulate receptor activity and inhibit critical enzymes positions it as a valuable compound in ongoing pharmaceutical research.

Application AreaMechanism of ActionClinical Relevance
AnticancerCCK receptor antagonismReduces tumor growth; potential for combination therapy
AnticoagulantFXa inhibitionPrevents thrombus formation; useful in surgical settings
Carbonic Anhydrase InhibitionZinc binding in CA active sitePotential treatment for glaucoma and cancer

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The benzyl group in N-Benzylpyridine-2-sulfonamide contributes to antibacterial activity, likely due to enhanced π-π stacking with bacterial targets . Rimsulfuron’s ethylsulfonyl and methoxy-pyrimidine groups enable herbicidal action by inhibiting acetolactate synthase (ALS) in weeds .

Physicochemical Properties :

  • Hydrogen Bonding : N-Benzylpyridine-2-sulfonamide forms a 2D hydrogen-bonded network (N–H⋯O/N and C–H⋯O), stabilizing its crystal structure . The butylcarbamoyl analog may exhibit weaker intermolecular interactions due to its bulkier alkyl chain.
  • Solubility : The hydrochloride salt in (S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide enhances aqueous solubility compared to the neutral butylcarbamoyl derivative .

Synthetic Methods :

  • N-Benzylpyridine-2-sulfonamide is synthesized via oxidative chlorination of 2-mercaptopyridine followed by benzylamine coupling (81% yield) . A similar route could apply to the butylcarbamoyl analog, substituting benzylamine with butylamine.
  • Rimsulfuron’s synthesis involves multi-step functionalization of the pyridine ring with sulfonyl and carbamoyl groups, reflecting the complexity of agrochemical design .

Research Implications and Hypotheses

  • Agricultural Potential: The butylcarbamoyl group in this compound may confer soil persistence or systemic mobility in plants, akin to Rimsulfuron’s ethylsulfonyl group .
  • Pharmaceutical Prospects : The compound’s carbamate moiety could resist enzymatic hydrolysis better than ester-containing sulfonamides, improving metabolic stability in drug design.

Preparation Methods

Urea Formation via Isocyanate Coupling

Reaction with butyl isocyanate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is the most direct route. The sulfonamide’s NH<sub>2</sub> group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is typically added to deprotonate the sulfonamide, enhancing reactivity (Scheme 2).

Optimized protocol :

  • Molar ratio : 1:1.2 (sulfonamide:isocyanate).

  • Temperature : 0°C to room temperature.

  • Yield : 65–75% after column chromatography.

Carbodiimide-Mediated Coupling

For substrates sensitive to isocyanates, carbodiimide reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate urea bond formation. Pyridine-2-sulfonamide is reacted with butylamine in the presence of a coupling agent and a urea-forming catalyst (e.g., hydroxybenzotriazole, HOBt). This method, adapted from cannabinoid receptor antagonist syntheses, offers milder conditions but requires stoichiometric reagents.

Representative data :

MethodReagentSolventYield (%)
IsocyanateButyl isocyanateTHF75
CarbodiimideEDC/HOBtDCM68

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The sulfinylamine route excels in scalability and functional group compatibility, whereas classical sulfonation remains cost-effective for large-scale production. Urea formation via isocyanate coupling is preferable for its simplicity, though carbodiimide methods are indispensable for acid-sensitive intermediates.

Mechanistic Insights

Sulfonamide Formation

The reaction of 2-aminopyridine with t-BuONSO proceeds through a sulfinyl nitrene intermediate, as evidenced by <sup>1</sup>H NMR and isotopic labeling studies. The mechanism involves:

  • Nucleophilic addition of the Grignard reagent to t-BuONSO.

  • N→S migration to form a sulfonimidate ester.

  • Elimination of isobutene to yield the primary sulfonamide (Scheme 3).

Urea Bond Formation

Density functional theory (DFT) calculations suggest that isocyanate coupling follows a concerted pathway, with simultaneous deprotonation and nucleophilic attack minimizing side reactions.

Industrial and Environmental Considerations

Solvent Selection

  • Toluene : Preferred for high-temperature reactions but raises toxicity concerns.

  • THF/DCM : Ideal for low-temperature steps but require stringent drying.

Q & A

Q. What synthetic strategies are effective for preparing N-(butylcarbamoyl)pyridine-2-sulfonamide derivatives, and how can reaction conditions be optimized?

Synthesis typically involves coupling pyridine-2-sulfonyl chloride with a butylcarbamoyl precursor. Key steps include:

  • Reagent Selection : Use tert-butoxycarbonyl (Boc)-protected amines to prevent side reactions during sulfonamide formation (e.g., Boc-ethylenediamine in ).
  • Purification : Silica gel chromatography with gradients like CH2_2Cl2_2/MeOH/NH4_4OH (192:7:1) achieves >80% purity .
  • Yield Optimization : Scaling reactions to 0.2–0.35 mmol minimizes side products, with yields often exceeding 80% .

Q. How are structural and purity characteristics validated for this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent integration (e.g., δ 8.71 ppm for pyridinyl protons in ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]+^+ at m/z 421.15564 in ) .
  • HPLC : Dual-method HPLC (UV detection) ensures purity >95%, with retention times (tR_R = 7.3–8.4 minutes) monitored under gradient conditions .

Advanced Research Questions

Q. How can computational methods guide the optimization of physicochemical properties like solubility and logP?

  • In Silico Modeling : Tools like ACD/Labs or MOE predict logP 7.4 values to balance hydrophobicity and solubility. For example, modifying the chromenyl group with methoxy substituents increased aqueous solubility by 9,000-fold (from 0.009 μM to 80 μM) .
  • Structural Modifications : Introducing polar groups (e.g., methoxy or hydroxy) on aromatic rings reduces logP from 7.4 to 1.2–3.1 while retaining bioactivity .

Q. What methodologies assess biological activity, such as inhibition of HIF-1 or farnesyltransferase (FTase)?

  • HIF-1 Reporter Assays : Cell-based luciferase assays measure IC50_{50} values (e.g., ≤5 μM for HIF-1 inhibition in ).
  • FTase Inhibition : Radiolabeled [3^3H]FPP binding assays quantify inhibition of H-Ras prenylation, with IC50_{50} values correlated to structural features like ethylenediamine linkers .

Q. How can contradictory data on biological efficacy be resolved when structural analogs exhibit variable activity?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs. For example, cyclohexylmethyl groups in enhance FTase inhibition, while bulkier groups reduce cell permeability.
  • Biophysical Assays : Fluorescence anisotropy (e.g., DNA-protein interaction studies in ) or surface plasmon resonance (SPR) validates target engagement independently of cellular systems.

Q. What strategies mitigate challenges in studying biomolecular interactions (e.g., protein binding)?

  • Photoaffinity Labeling : Use probes like FapdC or FabgdC () to crosslink the compound with target proteins, followed by mass spectrometry for identification.
  • Fluorescence Quenching : Monitor Förster resonance energy transfer (FRET) between FAM-labeled DNA and BHQ1 quenchers to quantify binding kinetics .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for solubility limitations?

  • Pre-solubilization : Use co-solvents like DMSO (≤0.1% v/v) to dissolve stock solutions, followed by dilution in assay buffers .
  • Control for Aggregation : Dynamic light scattering (DLS) verifies monodisperse solutions at working concentrations.

Q. What statistical approaches are critical for validating reproducibility in synthetic or biological assays?

  • Triplicate Replicates : Essential for NMR, HRMS, and biological assays to quantify variability (e.g., ±5% error in HPLC purity in ).
  • Dose-Response Curve Fitting : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50_{50} values with 95% confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.